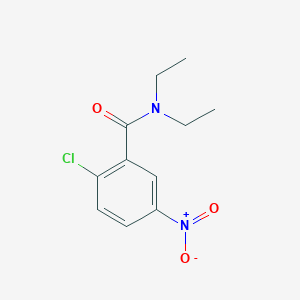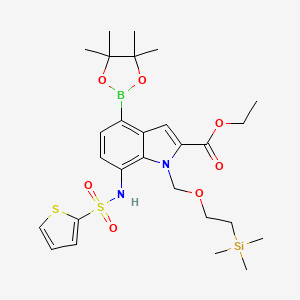
2-(4-(2-Bromoethyl)-1H-1,2,3-triazol-1-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(2-Bromoethyl)-1H-1,2,3-triazol-1-YL)acetic acid is an organic compound that features a triazole ring substituted with a bromoethyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Bromoethyl)-1H-1,2,3-triazol-1-YL)acetic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Introduction of the Bromoethyl Group: The bromoethyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the triazole with 2-bromoethanol in the presence of a base such as potassium carbonate.
Acetic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-Bromoethyl)-1H-1,2,3-triazol-1-YL)acetic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The triazole ring and the bromoethyl group can be subjected to oxidation and reduction reactions, leading to the formation of different functional groups.
Esterification and Hydrolysis: The acetic acid moiety can undergo esterification to form esters or hydrolysis to revert to the acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Esterification: Catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are used in esterification reactions.
Major Products Formed
Nucleophilic Substitution: Products include substituted triazoles with various functional groups.
Oxidation and Reduction: Products include oxidized or reduced derivatives of the triazole ring and bromoethyl group.
Esterification: Products include esters of this compound.
Scientific Research Applications
2-(4-(2-Bromoethyl)-1H-1,2,3-triazol-1-YL)acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: The compound can be used to study the biological activity of triazole derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 2-(4-(2-Bromoethyl)-1H-1,2,3-triazol-1-YL)acetic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in proteins or DNA.
Comparison with Similar Compounds
Similar Compounds
2-(4-(2-Chloroethyl)-1H-1,2,3-triazol-1-YL)acetic acid: Similar structure but with a chloroethyl group instead of a bromoethyl group.
2-(4-(2-Iodoethyl)-1H-1,2,3-triazol-1-YL)acetic acid: Similar structure but with an iodoethyl group.
2-(4-(2-Fluoroethyl)-1H-1,2,3-triazol-1-YL)acetic acid: Similar structure but with a fluoroethyl group.
Uniqueness
2-(4-(2-Bromoethyl)-1H-1,2,3-triazol-1-YL)acetic acid is unique due to the presence of the bromoethyl group, which imparts specific reactivity and properties. The bromoethyl group is more reactive in nucleophilic substitution reactions compared to its chloro, iodo, and fluoro counterparts, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C6H8BrN3O2 |
|---|---|
Molecular Weight |
234.05 g/mol |
IUPAC Name |
2-[4-(2-bromoethyl)triazol-1-yl]acetic acid |
InChI |
InChI=1S/C6H8BrN3O2/c7-2-1-5-3-10(9-8-5)4-6(11)12/h3H,1-2,4H2,(H,11,12) |
InChI Key |
NWNLREICJHGLCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NN1CC(=O)O)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylate](/img/structure/B13049106.png)
![6-Fluoro-3H-spiro[benzofuran-2,3'-pyrrolidine] hcl](/img/structure/B13049108.png)
![(Z)-[amino({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]aminobenzoate](/img/structure/B13049120.png)
![(1R)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13049124.png)



![5-(4-Fluorophenyl)-6-azaspiro[2.5]octane](/img/structure/B13049141.png)
![ethyl N-[2-acetyl-3-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)acryloyl]carbamate](/img/structure/B13049143.png)
![6-(Trifluoromethyl)benzo[B]thiophene-7-carbonitrile 1,1-dioxide](/img/structure/B13049158.png)



![4-Chloro-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13049184.png)
